molecular formula C14H17BrClNO B1380894 3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1864063-51-3

3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No. B1380894
CAS RN: 1864063-51-3
M. Wt: 330.65 g/mol
InChI Key: FAHZGALIPGAVQP-UHFFFAOYSA-N
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Description

Azabicyclo[3.2.1]octane is a bicyclic structure that is a part of many biologically active natural compounds . The specific compound you mentioned, “3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride”, seems to be a derivative of this structure with a bromobenzoyl group attached.


Chemical Reactions Analysis

The chemical reactions involving azabicyclo[3.2.1]octane derivatives can vary widely, depending on the specific derivative and the conditions of the reaction . The specific chemical reactions for “3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride” are not available in the sources I found.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Bridged Azabicyclic Compounds : A novel synthesis method for the 8-azabicyclo[3.2.1]octane system, including the 3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane, has been developed using α-acylamino radicals generated from related compounds. This synthesis approach involves radical translocation reactions and provides an efficient route to these complex structures (Sato et al., 1995).
  • Structural and Conformational Studies : Detailed structural and conformational studies have been conducted on derivatives of 8-azabicyclo[3.2.1]octane. This includes X-ray diffraction studies and spectroscopy analysis, providing valuable insights into the molecular structure and conformation of these compounds (Diez et al., 1991).

Methodological Developments

  • Development of Synthesis Methods : Innovative methods for synthesizing azabicyclo[3.2.1]octanes, including the 3-(4-Bromobenzoyl) variant, have been developed. These methods involve steps like bromination, Suzuki coupling, reduction, and deprotection, leading to the formation of the desired compounds in moderate to high yields (Armstrong & Bergmeier, 2017).

Applications in Alkaloid Synthesis

  • Enantioselective Construction for Alkaloid Synthesis : The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids. Research has focused on the preparation of this structure in a stereoselective manner, highlighting its importance in the synthesis of biologically active compounds (Rodríguez et al., 2021).

Crystallographic Analysis

  • Crystal Structure Analysis : Studies involving X-ray crystallography have been conducted on various derivatives of 8-azabicyclo[3.2.1]octanes. This research provides detailed insights into the molecular geometry and intermolecular interactions of these compounds, which are vital for understanding their chemical behavior and potential applications (Zheng et al., 2004).

Potential Pharmacological Applications

  • Analgesic and Antagonist Activities : Some derivatives of 1-phenyl-6-azabicyclo[3.2.1]octanes, structurally related to 3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane, have been tested for their analgesic and narcotic antagonist activities. This suggests potential pharmacological applications for similar compounds (Takeda et al., 1977).

properties

IUPAC Name

8-azabicyclo[3.2.1]octan-3-yl-(4-bromophenyl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO.ClH/c15-11-3-1-9(2-4-11)14(17)10-7-12-5-6-13(8-10)16-12;/h1-4,10,12-13,16H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHZGALIPGAVQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)C(=O)C3=CC=C(C=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride

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